3-Isothiocyanato-4-methylthiophene
Description
3-Isothiocyanato-4-methylthiophene is a sulfur-containing heterocyclic compound characterized by a thiophene backbone substituted with a methyl group at the 4-position and an isothiocyanate (-NCS) functional group at the 3-position. This compound is notable for its role as a reactive intermediate in organic synthesis, particularly in the preparation of pharmacologically active heterocycles. For example, it has been used to synthesize urea derivatives via reactions with amines such as 4-fluoro-o-phenylenediamine, demonstrating its utility in constructing complex molecular architectures . The isothiocyanate group enables nucleophilic additions or cyclization reactions, making it a versatile building block in medicinal chemistry and materials science.
Properties
CAS No. |
632356-20-8 |
|---|---|
Molecular Formula |
C6H5NS2 |
Molecular Weight |
155.2 g/mol |
IUPAC Name |
3-isothiocyanato-4-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-9-3-6(5)7-4-8/h2-3H,1H3 |
InChI Key |
OQEAUWWCSIBKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 3-isothiocyanato-4-methylthiophene and analogous compounds:
Key Observations :
- Electronic Effects : The electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenyl thiocyanate enhances stability but reduces reactivity compared to the methyl group in this compound, which balances electron donation and steric effects .
- Reactivity : The isothiocyanate group in this compound is more reactive toward amines than the thiocyanate group in its benzene-based analog due to thiophene’s aromatic electron-deficient nature .
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